
2-Amino-3-sulfanylanthracene-9,10-dione
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Description
2-Amino-3-sulfanylanthracene-9,10-dione is a useful research compound. Its molecular formula is C14H9NO2S and its molecular weight is 255.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C14H9N1O2S and features an anthracene backbone with an amino group and a sulfanyl group. Its structure includes two carbonyl groups at the 9 and 10 positions, enhancing its reactivity. The presence of both amino and sulfanyl functionalities provides unique properties that facilitate various reactions and interactions with biological macromolecules.
Anticancer Properties
Research indicates that 2-amino-3-sulfanylanthracene-9,10-dione exhibits notable anticancer activity. Its structural similarity to established anticancer agents allows it to intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cytotoxic effects against cancer cells.
Studies have shown that derivatives of this compound may have lower cardiotoxicity compared to traditional anthracycline drugs, making them promising candidates for cancer therapy development .
Mechanism of Action
The compound's ability to bind with DNA primarily occurs through intercalation, which disrupts normal cellular processes. Additionally, its reactivity with cellular thiols suggests mechanisms for inducing oxidative stress within cells . These interactions underscore its relevance in drug design.
Synthetic Applications
This compound serves as a valuable intermediate in organic synthesis due to its dual functionality. The compound can undergo various chemical reactions, allowing for the controlled modification of the anthracene core while introducing functional groups that enhance biological activity .
Case Studies
Several studies highlight the compound's applications:
- Anticancer Research : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines while exhibiting reduced cardiotoxicity compared to conventional chemotherapy agents .
- Drug Development : Research has focused on synthesizing new derivatives based on this compound to improve efficacy and reduce side effects in cancer treatment regimens. The modifications aim to enhance the intercalation properties while minimizing toxicity .
Properties
Molecular Formula |
C14H9NO2S |
---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
2-amino-3-sulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C14H9NO2S/c15-11-5-9-10(6-12(11)18)14(17)8-4-2-1-3-7(8)13(9)16/h1-6,18H,15H2 |
InChI Key |
FUNXHHVUDRIHKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)S)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)S)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.